Cas no 2171835-90-6 (2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide)

2,2-Difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by its unique structural features, including a difluorinated phenyl moiety and a sulfonamide functional group. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its electron-withdrawing properties and enhanced metabolic stability imparted by the fluorine substituents. The sulfonamide group further contributes to its versatility as a building block for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in synthetic organic chemistry. The compound's stability and reactivity profile support its use in targeted applications requiring fluorinated scaffolds.
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide structure
2171835-90-6 structure
商品名:2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
CAS番号:2171835-90-6
MF:C8H8F3NO2S
メガワット:239.214831352234
CID:6409538
PubChem ID:165857313

2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
    • EN300-1629193
    • 2171835-90-6
    • インチ: 1S/C8H8F3NO2S/c9-7-3-1-6(2-4-7)8(10,11)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14)
    • InChIKey: ZLCIOSPYLCLIEW-UHFFFAOYSA-N
    • ほほえんだ: S(CC(C1C=CC(=CC=1)F)(F)F)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 239.02278416g/mol
  • どういたいしつりょう: 239.02278416g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 68.5Ų

2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1629193-0.1g
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
0.1g
$1459.0 2023-06-04
Enamine
EN300-1629193-0.05g
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
0.05g
$1393.0 2023-06-04
Enamine
EN300-1629193-0.5g
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
0.5g
$1591.0 2023-06-04
Enamine
EN300-1629193-10.0g
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
10g
$7128.0 2023-06-04
Enamine
EN300-1629193-5000mg
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
5000mg
$4806.0 2023-09-22
Enamine
EN300-1629193-0.25g
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
0.25g
$1525.0 2023-06-04
Enamine
EN300-1629193-1.0g
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
1g
$1658.0 2023-06-04
Enamine
EN300-1629193-2.5g
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
2.5g
$3249.0 2023-06-04
Enamine
EN300-1629193-5.0g
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
5g
$4806.0 2023-06-04
Enamine
EN300-1629193-10000mg
2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide
2171835-90-6
10000mg
$7128.0 2023-09-22

2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide 関連文献

2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamideに関する追加情報

Compound CAS No 2171835-90-6: 2,2-Difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide

The compound with CAS No 2171835-90-6, commonly referred to as 2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide, is a highly specialized chemical entity with significant applications in various scientific and industrial domains. This compound has garnered attention due to its unique structural properties and potential utility in fields such as pharmaceuticals, agrochemicals, and advanced materials science.

Structural Insights and Synthesis

The molecular structure of 2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide is characterized by a sulfonamide group attached to a substituted ethane backbone. The ethane moiety is further substituted with two fluorine atoms at the second carbon position and a 4-fluorophenyl group at the same position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications.

The synthesis of this compound typically involves multi-step processes, often utilizing fluorination techniques and coupling reactions. Recent advancements in fluorination methodologies have enabled more efficient and selective syntheses of such compounds, contributing to their increased availability for research and industrial purposes.

Chemical Properties and Stability

2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide exhibits notable stability under standard conditions, thanks to the electron-withdrawing effects of the fluorine atoms and the sulfonamide group. These groups not only enhance the molecule's resistance to hydrolysis but also contribute to its thermal stability. Experimental studies have shown that the compound maintains its integrity under elevated temperatures, making it suitable for high-temperature applications.

The compound's solubility properties are also of particular interest. It demonstrates moderate solubility in polar solvents such as water and methanol, while being less soluble in non-polar solvents like hexane. This characteristic is advantageous in various separation and purification processes within chemical manufacturing.

Applications in Pharmaceutical Research

In the pharmaceutical industry, 2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide has emerged as a valuable intermediate in drug discovery programs. Its structure provides a versatile platform for exploring novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious disorders.

Recent studies have highlighted its potential as a scaffold for developing kinase inhibitors. The sulfonamide group is known to act as an effective bioisostere for carboxylic acids in medicinal chemistry, offering improved pharmacokinetic profiles while maintaining biological activity.

Additionally, the compound's fluorinated substituents contribute to its lipophilicity and permeability across biological membranes. These properties are crucial for designing drugs that can effectively penetrate cellular barriers and exert their therapeutic effects.

Role in Agrochemical Development

Beyond pharmaceuticals, 2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide finds application in agrochemical research. Its structural features make it a promising candidate for developing new classes of pesticides and herbicides with enhanced efficacy and reduced environmental impact.

Preliminary experiments have demonstrated that derivatives of this compound exhibit potent activity against various agricultural pests and weeds. The fluorinated groups not only enhance the compound's stability but also improve its selectivity towards target organisms over non-target species.

Moreover, researchers are exploring its potential as a component in integrated pest management systems. By leveraging its unique chemical properties, scientists aim to develop sustainable solutions that minimize the environmental footprint of modern agriculture.

Environmental Considerations and Safety Profile

Evaluating the environmental impact of 2,2-difluoro-2-(4-fluorophenyl)ethane-1-sulfonamide is crucial for ensuring its safe use in various applications. Studies indicate that the compound undergoes gradual degradation under environmental conditions, primarily through hydrolysis pathways facilitated by microbial activity.

To mitigate any potential risks associated with its use or disposal, researchers are investigating methods to optimize its biodegradability while maintaining its desired functional properties. These efforts align with global initiatives aimed at promoting green chemistry principles across industries.

In terms of safety handling guidelines, standard precautions should be followed when working with this compound in laboratory or industrial settings. Proper personal protective equipment (PPE) should be utilized to prevent exposure via inhalation or skin contact.

Conclusion

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